molecular formula C26H24ClN3 B2476953 2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline CAS No. 384796-98-9

2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline

Cat. No.: B2476953
CAS No.: 384796-98-9
M. Wt: 413.95
InChI Key: AEIQGLRNVHBRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline is a complex organic compound that features a quinazoline core substituted with a benzylpiperidine moiety and a chlorine atom

Scientific Research Applications

2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and neuroprotective activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, Phenylboronic acid is classified as Acute toxicity, Oral (Category 4), H302 according to GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

Future Directions

The future directions in this field could involve the development of new synthesis methods, the discovery of new pharmacological applications, and the design of new drugs based on piperidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorine Atom: Chlorination of the quinazoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Benzylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperidine group is introduced. This can be done using benzylpiperidine and a suitable leaving group on the quinazoline core, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the quinazoline ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines, thiols, under basic conditions (e.g., sodium hydroxide in ethanol).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with a simpler structure, used in research for its monoamine releasing properties.

    2-Benzylpiperidine: Another similar compound with applications in medicinal chemistry.

    Benzylpiperazine: Known for its stimulant properties and used in various pharmacological studies.

Uniqueness

2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline is unique due to the combination of its quinazoline core and benzylpiperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3/c27-22-11-12-24-23(18-22)25(21-9-5-2-6-10-21)29-26(28-24)30-15-13-20(14-16-30)17-19-7-3-1-4-8-19/h1-12,18,20H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIQGLRNVHBRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.